3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
CAS No.:
Cat. No.: VC13682004
Molecular Formula: C19H15Br
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene -](/images/structure/VC13682004.png)
Specification
Molecular Formula | C19H15Br |
---|---|
Molecular Weight | 323.2 g/mol |
IUPAC Name | 3-bromo-11,11-dimethylbenzo[b]fluorene |
Standard InChI | InChI=1S/C19H15Br/c1-19(2)17-8-7-14(20)11-16(17)15-9-12-5-3-4-6-13(12)10-18(15)19/h3-11H,1-2H3 |
Standard InChI Key | FQVJDMLLEHLYEX-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31)C |
Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with a fused benzofluorene core. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern: a bromine atom at position 3 and two methyl groups at position 11 . The compound’s systematic name distinguishes it from isomeric forms, such as 3-Bromo-11,11-dimethyl-11H-benzo[a]fluorene (CAS 2084129-32-6), which features a distinct ring fusion .
The molecular structure (Fig. 1) comprises a planar aromatic system with extended π-conjugation, enhanced by the electron-donating methyl groups and the electron-withdrawing bromine substituent. This configuration influences its electronic properties, making it suitable for optoelectronic applications .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 1674334-59-8 | |
Molecular Formula | ||
Molecular Weight | 323.23 g/mol | |
Melting Point | 180–185°C (sublimed) | |
Purity | ≥98% (industrial grade) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene typically involves bromination and alkylation steps. Two primary methods are documented:
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Bromination of Fluorene Derivatives:
Fluorene undergoes electrophilic aromatic substitution with bromine () in the presence of a Lewis acid catalyst (e.g., ) to introduce the bromine atom. Subsequent Friedel-Crafts alkylation with methyl chloride or dimethyl sulfate installs the methyl groups at position 11 . -
Palladium-Catalyzed Cross-Coupling:
A more modern approach employs Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[b]fluorene reacts with a brominated aryl halide. This method offers higher regioselectivity and yield, as demonstrated in the synthesis of electroluminescent materials .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Bromination/Alkylation | 65–75 | 95 | Cost-effective |
Suzuki Coupling | 85–90 | 99 | High selectivity |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 180–185°C, with sublimation observed under reduced pressure . It is sparingly soluble in polar solvents (e.g., water, ethanol) but highly soluble in aromatic hydrocarbons (e.g., toluene, xylene) and halogenated solvents (e.g., dichloromethane) .
Spectroscopic Data
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UV-Vis Spectroscopy: Absorption maxima at 280 nm and 320 nm, attributed to π→π* transitions in the aromatic system .
-
NMR Spectroscopy:
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at position 3 serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. This reactivity is exploited in pharmaceutical synthesis to introduce functional groups such as amino or methoxy moieties .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl structures. For example, coupling with arylboronic acids yields extended π-systems used in organic light-emitting diodes (OLEDs) .
Industrial and Research Applications
Optoelectronics
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is a precursor to emissive materials in OLEDs. Its dimethyl groups mitigate aggregation-caused quenching (ACQ), enhancing luminescent efficiency . A representative application involves synthesizing a blue-emitting compound via coupling with 3-amino-11,11-dimethyl-11H-benzoindole, achieving 79% yield .
Pharmaceutical Intermediates
Precautionary Measure | Code |
---|---|
Use respiratory protection | P261 |
Avoid contact with skin/eyes | P280 |
Store in a ventilated area | P403 |
Future Directions and Research Opportunities
Future studies should focus on optimizing synthetic routes for scalability and exploring novel applications in carbon capture materials and organic photovoltaics. Additionally, computational modeling of its electronic structure could guide the design of next-generation optoelectronic devices.
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